Anticancer agent 193

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H47ClN2O6 |

|---|---|

Molecular Weight |

615.2 g/mol |

IUPAC Name |

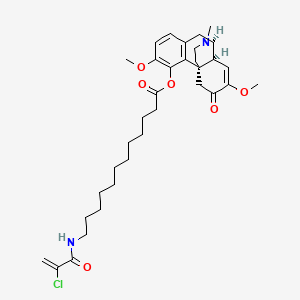

[(1R,9S,10S)-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-3-yl] 12-(2-chloroprop-2-enoylamino)dodecanoate |

InChI |

InChI=1S/C34H47ClN2O6/c1-23(35)33(40)36-18-13-11-9-7-5-6-8-10-12-14-30(39)43-32-28(41-3)16-15-24-20-26-25-21-29(42-4)27(38)22-34(25,31(24)32)17-19-37(26)2/h15-16,21,25-26H,1,5-14,17-20,22H2,2-4H3,(H,36,40)/t25-,26+,34-/m1/s1 |

InChI Key |

QCEQYXWLRRDGDP-NWDSAUNBSA-N |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Targeted Therapy: A Technical Deep Dive into the Discovery and Synthesis of Anticancer Agent AMG 193

A Novel Approach to Targeting MTAP-Deleted Cancers

The landscape of precision oncology is continually evolving, with a growing emphasis on developing therapies that exploit specific vulnerabilities of cancer cells. A significant breakthrough in this area is the discovery and development of AMG 193, a first-in-class, orally bioavailable, and highly selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and early clinical development of AMG 193, tailored for researchers, scientists, and drug development professionals.

Discovery: A Journey from Library Screening to a Clinical Candidate

The discovery of AMG 193 was a result of a meticulous and innovative drug discovery process, initiated by the identification of a synthetic lethal relationship between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the dependency on PRMT5 activity in cancer cells.[4]

The Rationale: Exploiting a Metabolic Vulnerability

The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and bladder cancer. MTAP deficiency leads to the accumulation of its substrate, 5'-deoxy-5'-(methylthio)adenosine (MTA), within the cancer cells. This accumulation of MTA competitively inhibits the S-adenosylmethionine (SAM)-dependent methyltransferase activity of PRMT5, creating a hypomorphic state. This partial inhibition of PRMT5 in MTAP-deleted cancer cells presents a therapeutic window for a drug that can further suppress its activity, leading to cancer cell death while sparing normal, MTAP-proficient cells.

From Hit Identification to Lead Optimization

The journey to AMG 193 began with the screening of a DNA-encoded library to identify small molecules that preferentially bind to the PRMT5:MTA complex. This screening led to the identification of an initial hit, AM-9934. Through a structure-based drug design approach, this initial hit was optimized for potency and cooperativity, resulting in the development of AM-9747, a tool compound suitable for in vivo proof-of-concept studies. Further optimization of the pharmacokinetic and pharmacodynamic properties of AM-9747 culminated in the discovery of AMG 193. The crystal structure of AMG 193 in complex with PRMT5 and MTA has been elucidated, providing critical insights into its mechanism of MTA-cooperative inhibition.

Synthesis of AMG 193

While the specific, detailed synthetic route for AMG 193 is proprietary, the discovery process highlights a multi-step optimization from an initial hit molecule. The synthesis would have involved advanced medicinal chemistry techniques to improve potency, selectivity, and oral bioavailability.

Mechanism of Action: MTA-Cooperative Inhibition of PRMT5

AMG 193 exerts its anticancer effects through a novel mechanism of MTA-cooperative inhibition of PRMT5.

Signaling Pathway

Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of a PRMT5:MTA complex. AMG 193 preferentially binds to this complex, further inhibiting the methyltransferase activity of PRMT5. This profound inhibition of PRMT5 results in:

-

DNA Damage: Disruption of DNA repair pathways.

-

Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest.

-

Aberrant mRNA Splicing: Alterations in the splicing of critical genes.

Ultimately, this cascade of events leads to synthetic lethality and selective killing of MTAP-deleted cancer cells.

Preclinical and Clinical Data

A substantial body of preclinical and early clinical data supports the therapeutic potential of AMG 193.

Preclinical Activity

| Parameter | Description | Result | Reference |

| Cellular Selectivity | In vitro viability assays comparing MTAP-null and MTAP wild-type (WT) cells. | AMG 193 is ~40-fold more selective for MTAP-null cells (IC50 = 0.1 µM) compared to MTAP WT cells (IC50 > 4 µM). | |

| Pharmacodynamic Marker | In vitro assay measuring symmetric dimethylarginine (SDMA) levels, a product of PRMT5 activity. | >100-fold selectivity in inhibiting SDMA formation in MTAP-null cells compared to MTAP WT cells. | |

| In Vivo Efficacy | Antitumor activity in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers. | Robust and well-tolerated antitumor activity was observed across a broad range of MTAP-null tumor models, including NSCLC, pancreatic, and esophageal cancers. | |

| Combination Therapy | In vitro and in vivo studies combining AMG 193 with other anticancer agents. | Synergistic effects were observed with chemotherapies (carboplatin, paclitaxel) and the KRAS G12C inhibitor sotorasib. |

Early Clinical Development

An ongoing Phase 1/2 clinical trial (NCT05094336) is evaluating the safety, tolerability, and preliminary efficacy of AMG 193 in patients with advanced MTAP-deleted solid tumors.

| Parameter | Description | Result | Reference |

| Safety and Tolerability | Assessment of treatment-related adverse events (TRAEs) in the dose-escalation phase. | The most common TRAEs were nausea, vomiting, and fatigue, which were generally low-grade. No clinically significant myelosuppression was observed. | |

| Pharmacokinetics | Analysis of drug exposure and half-life. | Dose-proportional exposure with a half-life of approximately 7-13 hours, supporting once-daily dosing. | |

| Pharmacodynamics | Measurement of target engagement via SDMA reduction. | Complete inhibition of tumor SDMA was observed at doses of 480 mg and higher. | |

| Preliminary Efficacy | Antitumor activity in patients with various MTAP-deleted solid tumors. | Confirmed partial responses have been observed in patients with pancreatic, ovarian, renal, esophageal, and gallbladder cancers. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings.

General Experimental Workflow

Caption: General experimental workflow for the development of AMG 193.

Key Experimental Methodologies

-

Cell Viability Assays: To determine the cytotoxic effects of AMG 193, MTAP-null and MTAP-WT cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the compound. Cell viability is typically assessed after 72-96 hours using assays such as CellTiter-Glo® (Promega), which measures ATP levels.

-

SDMA Inhibition Assays: Cellular target engagement is measured by quantifying the levels of symmetric dimethylarginine (SDMA) in cell lysates via methods like ELISA or mass spectrometry. Cells are treated with AMG 193 for a specified period before lysis and analysis.

-

Cell Cycle Analysis: To investigate the effect of AMG 193 on the cell cycle, treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is then quantified.

-

RNA Sequencing: To understand the global transcriptomic changes induced by PRMT5 inhibition, RNA is extracted from AMG 193-treated and control cells, followed by library preparation and next-generation sequencing. Bioinformatic analysis is then used to identify differentially expressed genes and altered signaling pathways.

-

Xenograft Studies: To evaluate in vivo efficacy, immunodeficient mice are subcutaneously implanted with MTAP-deleted human cancer cells or patient-derived tumor fragments. Once tumors reach a specified size, mice are randomized to receive vehicle control or AMG 193 orally. Tumor volume and body weight are monitored regularly.

Conclusion

AMG 193 represents a significant advancement in the field of targeted cancer therapy. Its novel MTA-cooperative mechanism of PRMT5 inhibition provides a highly selective means of targeting a specific, genetically defined patient population with MTAP-deleted cancers. The promising preclinical and early clinical data underscore the potential of AMG 193 as a new therapeutic option for these patients. Further clinical development will be crucial to fully elucidate its efficacy and safety profile across a range of MTAP-deficient malignancies.

References

- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG 193: A Technical Guide to the First-in-Class MTA-Cooperative PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of AMG 193, a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). AMG 193 exhibits a novel mechanism of action, functioning as a methylthioadenosine (MTA)-cooperative inhibitor, which confers selectivity for cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This document details the molecular mechanism, preclinical and clinical data, and key experimental methodologies for the evaluation of AMG 193, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Rationale for Targeting PRMT5 in MTAP-Deleted Cancers

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3]

A significant breakthrough in targeting PRMT5 has been the exploitation of a synthetic lethal interaction in cancers with homozygous deletion of the MTAP gene.[4] The MTAP gene is located in close proximity to the CDKN2A tumor suppressor gene on chromosome 9p21 and is co-deleted in approximately 10-15% of all human cancers. MTAP is a key enzyme in the methionine salvage pathway, responsible for the metabolism of MTA. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation of MTA acts as a weak endogenous inhibitor of PRMT5 by competing with its natural cofactor, S-adenosylmethionine (SAM). This renders the PRMT5 enzyme in a hypomorphic state, creating a specific vulnerability that can be exploited by inhibitors that preferentially bind to the MTA-bound PRMT5 complex.

First-generation PRMT5 inhibitors showed limited clinical benefit due to dose-limiting hematologic toxicities, as they indiscriminately inhibited PRMT5 in both cancerous and healthy cells. AMG 193, as a second-generation, MTA-cooperative PRMT5 inhibitor, was designed to overcome this limitation by selectively targeting the PRMT5-MTA complex, thus sparing normal tissues with functional MTAP.

Mechanism of Action: MTA-Cooperative Inhibition

AMG 193's innovative mechanism relies on its preferential binding to the ternary complex of PRMT5, its regulatory partner MEP50 (methylosome protein 50), and MTA. Structural studies have elucidated the basis for this cooperativity. The crystal structure of AMG 193 in complex with MTA-bound PRMT5 reveals that AMG 193 occupies the peptide substrate-binding pocket of the PRMT5 catalytic domain. The presence of MTA in the SAM-binding pocket induces a conformational change in PRMT5 that enhances the binding affinity of AMG 193. Specifically, the amino-heterocycle of AMG 193 forms van der Waals contacts with MTA, a key feature of its MTA-cooperative nature. This ternary complex is highly stable, effectively locking the enzyme in an inactive state.

dot

References

Preclinical Studies of Anticancer Agent AMG 193: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). AMG 193 exhibits a synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of all human cancers.

Mechanism of Action

AMG 193 operates through a novel mechanism of action that exploits the unique metabolic state of MTAP-deleted cancer cells. In these cells, the absence of the MTAP enzyme leads to the accumulation of methylthioadenosine (MTA).[1] MTA is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor, and acts as a partial endogenous inhibitor of PRMT5.[1]

AMG 193 preferentially binds to the PRMT5-MTA complex, stabilizing this inhibited state and leading to potent and selective suppression of PRMT5's methyltransferase activity in MTAP-deleted cells.[1][2] This enhanced inhibition of PRMT5, an enzyme essential for various cellular processes including mRNA splicing, DNA damage repair, and cell cycle progression, results in robust anti-tumor effects.[3] The downstream consequences of PRMT5 inhibition by AMG 193 in MTAP-deleted cells include:

-

DNA Damage: Impaired DNA repair mechanisms lead to an accumulation of DNA damage.

-

Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.

-

Aberrant mRNA Splicing: Disruption of the spliceosome machinery leads to widespread alternative mRNA splicing.

This selective action spares normal, MTAP-proficient tissues where MTA levels are low, suggesting a wide therapeutic index.

Below is a diagram illustrating the signaling pathway of AMG 193's mechanism of action.

Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

In Vitro Efficacy

AMG 193 demonstrates potent and selective inhibition of cell viability in a variety of MTAP-deleted cancer cell lines while having minimal effect on MTAP wild-type (WT) cells.

| Cell Line | Cancer Type | MTAP Status | AMG 193 IC50 (µM) | Selectivity (fold vs. WT) | Reference |

| HCT116 | Colorectal Carcinoma | MTAP-deleted | 0.107 | ~40x | |

| HCT116 | Colorectal Carcinoma | MTAP WT | > 4 | - |

Data presented as the half-maximal inhibitory concentration (IC50) for cell viability.

In Vivo Efficacy

Oral administration of AMG 193 has been shown to lead to significant, dose-dependent anti-tumor activity in various cell line-derived (CDX) and patient-derived (PDX) xenograft models of MTAP-deleted cancers.

| Model | Cancer Type | MTAP Status | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| BxPC-3 | Pancreatic Cancer | MTAP-deleted | 100 mg/kg QD, oral | 96% | |

| U87MG | Glioblastoma | MTAP-deleted | 100 mg/kg QD, oral | 88% | |

| HCT116 | Colorectal Carcinoma | MTAP-deleted | Dose-dependent, oral | Significant inhibition | |

| HCT116 | Colorectal Carcinoma | MTAP WT | Up to 100 mg/kg QD, oral | No significant inhibition |

QD: once daily

Pharmacodynamic studies in HCT116 MTAP-deleted xenografts demonstrated robust and dose-dependent inhibition of symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity, with 86% to 93% inhibition at the doses tested.

The following diagram outlines a general experimental workflow for the preclinical in vivo evaluation of AMG 193.

Caption: General workflow for in vivo preclinical studies of AMG 193.

Preclinical Pharmacokinetics

AMG 193 is characterized as an orally bioavailable molecule with an improved pharmacokinetic (PK) profile. Preclinical data indicates that it is also brain-penetrant. The table below summarizes the available PK parameters for AMG 193 and its tool compound, AM-9747, in mice.

| Compound | Species | Parameter | Value | Reference |

| AM-9747 | Mouse | Intravenous Clearance (L/hr/kg) | 2.3 | |

| AM-9747 | Mouse | Oral Bioavailability (%F) | 23 | |

| AMG 193 | Mouse | Plasma and Tumor Levels | Dose-proportional |

Further detailed pharmacokinetic parameters for AMG 193 in other preclinical species have not been publicly disclosed.

Preclinical Toxicology

Preclinical studies have indicated that AMG 193 is well-tolerated at efficacious doses. In these studies, no significant impact on normal hematopoietic cell lineages was observed. Early clinical trial data has further supported a favorable safety profile, with no reports of clinically significant myelosuppression, a dose-limiting toxicity often associated with non-selective PRMT5 inhibitors.

Experimental Protocols

Cell Viability Assay

-

Cell Plating: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of AMG 193 or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 5-7 days) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated controls and plot the results against the compound concentration. Calculate the IC50 values using a non-linear regression model.

Symmetric Dimethylarginine (SDMA) ELISA

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the total protein concentration of each lysate.

-

Assay Procedure: Use a commercially available SDMA ELISA kit. Briefly, add standards and normalized lysate samples to the wells of the pre-coated microplate.

-

Incubation: Incubate with detection antibodies and substrate as per the manufacturer's instructions. This typically involves a competitive binding process.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the SDMA concentration in the samples by interpolating from the standard curve. Normalize SDMA levels to the total protein concentration.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with AMG 193 or vehicle control for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000-20,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The preclinical data for AMG 193 strongly support its development as a targeted therapy for MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action provides a clear rationale for its selectivity and potent anti-tumor activity in this patient population. The in vitro and in vivo studies have consistently demonstrated robust efficacy and a favorable safety profile, paving the way for its ongoing clinical evaluation. This technical guide summarizes the core preclinical findings that underpin the therapeutic potential of AMG 193.

References

The Structure-Activity Relationship of AMG 193: A Deep Dive into MTA-Cooperative PRMT5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

AMG 193 has emerged as a pioneering clinical-stage, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of protein arginine methyltransferase 5 (PRMT5) that operates through a novel mechanism of methylthioadenosine (MTA)-cooperative inhibition. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG 193, detailing its mechanism of action, key structural features, and the experimental methodologies used in its characterization.

Executive Summary

AMG 193 is a potent and selective inhibitor of PRMT5 in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (MTAP-del).[1][2] Such deletions, present in approximately 10-15% of all human cancers, lead to the accumulation of MTA.[3][4] AMG 193 exploits this tumor-specific metabolic state by preferentially binding to the PRMT5:MTA complex, leading to potent and selective inhibition of PRMT5 activity in cancer cells while largely sparing healthy tissues.[1] This MTA-cooperative inhibition results in downstream effects including DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading to tumor cell death. Preclinical studies have demonstrated robust anti-tumor activity in various MTAP-deleted xenograft models, and the compound is currently under evaluation in clinical trials for advanced solid tumors.

Data Presentation: Quantitative Structure-Activity Relationship

The development of AMG 193 involved a systematic evolution from an initial hit compound, enhancing both potency and MTA cooperativity. The following tables summarize the key quantitative data that illustrates the structure-activity relationship of AMG 193 and its precursors.

| Compound | Structure | HCT116 MTAP-del Viability IC50 (µM) | HCT116 MTAP-WT Viability IC50 (µM) | MTA Cooperativity (Fold Selectivity) |

| Compound 1 | > 10 | > 10 | ~1 | |

| AM-9747 | 0.046 | 2.1 | 46 | |

| AMG 193 | 0.008 | 0.32 | 40 |

Table 1: Cellular Potency and MTA Cooperativity of Key Compounds in the AMG 193 Discovery Cascade.

| Cell Line | Cancer Type | MTAP Status | AMG 193 Viability IC50 (µM) |

| HCT116 | Colorectal Carcinoma | Deleted | 0.008 |

| HCT116 | Colorectal Carcinoma | Wild-Type | 0.32 |

| H838 | Non-Small Cell Lung Cancer | Deleted | ~0.1 |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | > 4 |

| BxPC-3 | Pancreatic Cancer | Deleted | Not Reported |

| U87MG | Glioblastoma | Deleted | Not Reported |

Table 2: In Vitro Cellular Viability of AMG 193 in Various Cancer Cell Lines.

| Xenograft Model | Cancer Type | MTAP Status | AMG 193 Dose | Tumor Growth Inhibition (TGI) |

| BxPC-3 | Pancreatic Cancer | Deleted | 100 mg/kg QD | 96% |

| U87MG | Glioblastoma | Deleted | 100 mg/kg QD | 88% |

Table 3: In Vivo Efficacy of Orally Administered AMG 193 in Xenograft Models.

Mechanism of Action: MTA-Cooperative Inhibition of PRMT5

The selective antitumor activity of AMG 193 is rooted in the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition.

In healthy cells with wild-type MTAP, the enzyme efficiently metabolizes MTA, keeping its intracellular concentration low. In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA. This elevated MTA concentration results in the formation of a PRMT5:MTA complex, which is the specific target of AMG 193. AMG 193 preferentially binds to this complex, locking PRMT5 in an inactive state and leading to the observed anti-tumor effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AMG 193.

Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A 10-point serial dilution of AMG 193 was prepared in DMSO and then further diluted in culture medium. The final DMSO concentration was kept below 0.1%. Cells were treated with the compound for 6 days.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Data Analysis: Luminescence was measured using a plate reader. The data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model.

Symmetric Dimethylarginine (SDMA) In-Cell Western Blot

Objective: To quantify the inhibition of PRMT5 methyltransferase activity by measuring the levels of symmetric dimethylarginine (SDMA), a downstream biomarker.

Protocol:

-

Cell Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of AMG 193 for 3 days.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 15 minutes.

-

Blocking: Non-specific binding was blocked with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Cells were incubated overnight at 4°C with a primary antibody specific for SDMA.

-

Secondary Antibody Incubation: After washing, cells were incubated with an IRDye®-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Detection and Normalization: The plate was scanned on an Odyssey® Infrared Imaging System. The SDMA signal was normalized to the total protein content, which was determined using a cell-staining dye.

-

Data Analysis: The normalized SDMA levels were plotted against the compound concentration to determine the IC50 for PRMT5 inhibition.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of orally administered AMG 193 in mouse models.

Protocol:

-

Tumor Implantation: Human cancer cell lines (e.g., BxPC-3, U87MG) were subcutaneously implanted into immunocompromised mice.

-

Treatment Initiation: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into vehicle and treatment groups.

-

Drug Administration: AMG 193 was formulated for oral gavage and administered daily at the specified doses.

-

Tumor Measurement: Tumor volume was measured bi-weekly using calipers.

-

Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualizations

AMG 193 Discovery Workflow

The discovery of AMG 193 was a multi-step process that began with a high-throughput screen and progressed through lead optimization to identify a clinical candidate.

Logical Relationship of MTA-Cooperativity

The core of AMG 193's selectivity lies in its cooperative binding to the PRMT5:MTA complex, a feature that distinguishes it from first-generation, non-selective PRMT5 inhibitors.

References

The Impact of Anticancer Agent AMG 193 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent AMG 193 is a first-in-class, orally bioavailable, and highly selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It is designed to induce synthetic lethality in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of human cancers.[2][3] While the primary mechanism of action of AMG 193 focuses on direct tumor cell killing through DNA damage, cell cycle arrest, and aberrant mRNA splicing, its influence on the complex tumor microenvironment (TME) is a critical area of investigation for understanding its full therapeutic potential and identifying rational combination strategies.[1] This technical guide provides an in-depth analysis of the known and potential effects of AMG 193 on key components of the TME, supported by preclinical data on PRMT5 inhibition, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action of AMG 193

AMG 193 preferentially binds to the PRMT5-MTA complex, which accumulates in MTAP-deleted cancer cells. This selective inhibition of PRMT5 leads to a cascade of events within the cancer cell, ultimately resulting in apoptosis. The primary intracellular effects are:

-

DNA Damage Response: Inhibition of PRMT5 has been shown to induce DNA damage.

-

Cell Cycle Arrest: AMG 193 causes cell cycle arrest, primarily at the G2/M phase.

-

Aberrant mRNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome. Its inhibition by AMG 193 leads to widespread alternative splicing events, contributing to cellular dysfunction and death.

While these effects are tumor cell-intrinsic, they can indirectly influence the TME by triggering the release of damage-associated molecular patterns (DAMPs) and other signaling molecules.

Effects of AMG 193 on the Tumor Microenvironment

The following sections detail the impact of PRMT5 inhibition, and by extension AMG 193, on various components of the TME. It is important to note that while the foundational data is based on the broader class of PRMT5 inhibitors, it provides a strong predictive framework for the specific actions of AMG 193.

Immunomodulatory Effects

Preclinical studies have indicated that AMG 193 is well-tolerated with no significant impact on normal hematopoietic cell lineages, suggesting a favorable safety profile concerning the immune system. However, the immunomodulatory effects of PRMT5 inhibition are more complex and present both opportunities and challenges.

PRMT5 inhibition has been shown to reprogram macrophages from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype. This shift is beneficial for antitumor immunity.

Quantitative Data on Macrophage Polarization with PRMT5 Inhibition

| Parameter | Control (M2-like) | PRMT5 Inhibitor-Treated | Fold Change | Reference |

| M1 Markers | ||||

| iNOS Expression | Low | High | Increased | General PRMT5i studies |

| TNF-α Secretion | Low | High | Increased | General PRMT5i studies |

| M2 Markers | ||||

| Arginase-1 Expression | High | Low | Decreased | General PRMT5i studies |

| CD206 Expression | High | Low | Decreased | General PRMT5i studies |

Note: This table summarizes expected outcomes based on general PRMT5 inhibitor studies. Specific quantitative data for AMG 193 is not yet publicly available.

A critical finding is that PRMT5 inhibition can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1) on both tumor cells and myeloid cells. This suggests a potential mechanism of adaptive resistance to PRMT5 inhibitor therapy. However, it also provides a strong rationale for combining AMG 193 with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies to achieve a synergistic antitumor effect.

Signaling Pathway: PRMT5 Inhibition and Immune Modulation

Caption: AMG 193-mediated PRMT5 inhibition can reprogram TAMs to an anti-tumor state while also upregulating PD-L1 on tumor cells, suggesting a dual effect on the immune microenvironment.

Anti-Angiogenic Effects

PRMT5 plays a significant role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of PRMT5 has been shown to disrupt this process.

Signaling Pathway: PRMT5 and Angiogenesis

The primary mechanism involves the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the angiogenic process.

Caption: AMG 193 inhibits PRMT5, leading to decreased stability of HIF-1α and subsequent downregulation of VEGFR signaling, ultimately impairing angiogenesis.

Quantitative Data on Angiogenesis Inhibition by PRMT5 Inhibitors

| Parameter | Control | PRMT5 Inhibitor-Treated | % Inhibition | Reference |

| In Vitro | ||||

| Endothelial Tube Formation | High | Low | Significant | General PRMT5i studies |

| Endothelial Cell Migration | High | Low | Significant | General PRMT5i studies |

| In Vivo | ||||

| Microvessel Density | High | Low | Significant | General PRMT5i studies |

Note: This table summarizes expected outcomes based on general PRMT5 inhibitor studies. Specific quantitative data for AMG 193 is not yet publicly available.

Effects on Cancer-Associated Fibroblasts (CAFs)

Cancer-associated fibroblasts are a key component of the tumor stroma and are known to promote tumor growth, invasion, and drug resistance. The activation of CAFs is often driven by Transforming Growth Factor-beta (TGF-β). PRMT5 is implicated in TGF-β signaling pathways, suggesting that its inhibition could modulate CAF activity.

Logical Relationship: PRMT5 Inhibition and CAF Modulation

References

An In-depth Technical Guide to the Synthetic Lethality of PRMT5 Inhibition with MTAP Loss

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic lethal relationship between the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) and the loss of Methylthioadenosine Phosphorylase (MTAP) in cancer cells. This guide details the underlying mechanism, presents key preclinical and clinical data, outlines experimental protocols, and visualizes the critical pathways and workflows.

The Core Mechanism of Synthetic Lethality

The synthetic lethal interaction between PRMT5 inhibition and MTAP loss is rooted in the cellular methionine salvage pathway. In healthy cells, the enzyme MTAP plays a crucial role in this pathway by metabolizing 5'-deoxy-5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate, which ultimately regenerates methionine and adenine.[1][2] However, a significant percentage of human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma, exhibit a homozygous deletion of the MTAP gene, often as a "passenger" deletion along with the adjacent tumor suppressor gene CDKN2A.[3][4][5]

This loss of MTAP function leads to a substantial accumulation of its substrate, MTA, within the cancer cells. MTA is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor for all methyltransferase enzymes, including PRMT5. The accumulated MTA acts as a competitive endogenous inhibitor of PRMT5 by binding to its SAM pocket. This results in a partial, but not complete, inhibition of PRMT5's enzymatic activity, which is primarily the symmetric dimethylation of arginine residues on a variety of protein substrates. This pre-existing partial inhibition of PRMT5 in MTAP-deleted cells creates a unique vulnerability; these cells become exquisitely dependent on the remaining PRMT5 activity for their survival. Therefore, further inhibition of PRMT5 with pharmacological agents is selectively lethal to MTAP-deleted cancer cells, while normal cells with functional MTAP are largely unaffected.

Signaling Pathway of PRMT5 and MTAP Interaction

Caption: Mechanism of synthetic lethality in MTAP-deleted cells.

The Advent of MTA-Cooperative PRMT5 Inhibitors

The discovery of the PRMT5-MTAP synthetic lethal relationship spurred the development of a new class of drugs known as MTA-cooperative PRMT5 inhibitors. First-generation PRMT5 inhibitors targeted the enzyme irrespective of its MTA-bound state and consequently lacked selectivity for MTAP-deleted cancers, leading to on-target toxicities in normal tissues.

In contrast, MTA-cooperative inhibitors, such as MRTX1719 and AMG 193, are designed to preferentially bind to the PRMT5-MTA complex. This unique mechanism of action confers a high degree of selectivity, as the drug target (the PRMT5-MTA complex) is only abundant in MTAP-deleted cells where MTA has accumulated. This leads to potent and selective killing of cancer cells while sparing normal, MTAP-proficient cells, thus widening the therapeutic window.

Quantitative Data Presentation

Table 1: In Vitro Activity of MTA-Cooperative PRMT5 Inhibitors

| Compound | Cell Line | MTAP Status | Assay Type | IC50 (nM) | Fold Selectivity (MTAP WT/del) | Reference(s) |

| MRTX1719 | HCT116 | Wild-Type | SDMA Inhibition | 653 | >80-fold | |

| HCT116 | Deletion | SDMA Inhibition | 8 | |||

| HCT116 | Wild-Type | Cell Viability (10-day) | 890 | >70-fold | ||

| HCT116 | Deletion | Cell Viability (10-day) | 12 | |||

| AMG 193 | HCT116 | Wild-Type | Cell Viability | - | >100-fold | |

| HCT116 | Deletion | Cell Viability | - |

Table 2: Clinical Trial Data for MTA-Cooperative PRMT5 Inhibitors

| Compound | Trial ID | Tumor Types | Phase | Best Overall Response (Confirmed PRs) | Reference(s) |

| AMG 193 | NCT05094336 | MTAP-deleted Solid Tumors | I | NSCLC (n=17): 2 | |

| Pancreatic (n=23): 2 | |||||

| Biliary Tract (n=19): 2 | |||||

| Esophageal/Gastric (n=6): 1 | |||||

| MRTX1719 | - | MTAP-deleted Solid Tumors | I/II | Objective responses observed in melanoma, gallbladder adenocarcinoma, mesothelioma, NSCLC, and MPNST. | |

| TNG908 | NCT05275478 | MTAP-null Solid Tumors | I/II | Currently enrolling. | |

| AZD3470 | - | MTAP deficient Solid Tumors | I/IIa | Currently enrolling. | |

| TNG456 | NCT06810544 | MTAP-deleted Solid Tumors (including Glioblastoma) | I/II | Currently enrolling. |

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of a PRMT5 inhibitor on MTAP-wild-type versus MTAP-deleted cancer cell lines.

Methodology:

-

Cell Seeding: Plate isogenic MTAP-wild-type and MTAP-deleted cells (e.g., HCT116) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the PRMT5 inhibitor in culture medium. Remove the old medium from the plates and add the medium containing the compound at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a period of 6 to 10 days to allow for multiple cell doublings.

-

Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence readings to the vehicle-treated controls. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot for Symmetric Di-Methyl Arginine (SDMA)

Objective: To measure the pharmacodynamic effect of a PRMT5 inhibitor by quantifying the levels of SDMA, a direct product of PRMT5 enzymatic activity.

Methodology:

-

Cell Lysis: Treat cells with the PRMT5 inhibitor for 24-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for SDMA (e.g., anti-SDMA antibody) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.

In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a preclinical in vivo model.

Methodology:

-

Cell Implantation: Subcutaneously implant MTAP-deleted human cancer cells (e.g., HCT116 MTAP-del) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PRMT5 inhibitor (e.g., by oral gavage) or vehicle control daily or according to the desired schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by western blot).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizations

Experimental Workflow for PRMT5 Inhibitor Evaluation

Caption: Workflow for PRMT5 inhibitor development.

Downstream Consequences of PRMT5 Inhibition

Caption: Downstream effects of PRMT5 inhibition.

Conclusion

The synthetic lethal strategy of targeting PRMT5 in MTAP-deleted cancers represents a significant advancement in precision oncology. The development of MTA-cooperative PRMT5 inhibitors has demonstrated remarkable selectivity and promising anti-tumor activity in both preclinical models and early clinical trials. This approach provides a clear, genetically-defined patient population that is likely to benefit from this targeted therapy. Further research and ongoing clinical trials will continue to elucidate the full potential of this therapeutic strategy and its role in the treatment of a wide range of human cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Effect of PRMT5/MTA Inhibitor on MTAP‐Deficient Glioma May Be Influenced by Surrounding Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]

A Technical Guide to the Preclinical Pharmacodynamics of Osimertinib

A. I. generated content. Please consult a professional for medical advice.

Introduction

Osimertinib is an orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by AstraZeneca and is designed to target specific mutations in the EGFR gene, which are common in non-small cell lung cancer (NSCLC).[1][2] This guide provides a detailed overview of the preclinical pharmacodynamics of osimertinib, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate its activity.

Mechanism of Action

Osimertinib is a potent and irreversible inhibitor of EGFR kinases.[2] It selectively targets both the EGFR-TKI sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[2] The T790M mutation is a common reason for acquired resistance to first- and second-generation EGFR-TKIs.

Osimertinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which helps to minimize off-target effects and improve its therapeutic index.

Signaling Pathway

The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular events. This leads to the activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are essential for cell proliferation and survival. In cancer cells with activating EGFR mutations, these pathways are constitutively active, leading to uncontrolled cell growth. Osimertinib's inhibition of mutant EGFR blocks these signaling cascades.

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Quantitative Data

Table 1: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | Exon 19 deletion | <15 |

| H1975 | L858R/T790M | <15 |

| HCC827 | Exon 19 deletion | <15 |

| Wild-Type EGFR Cells | - | 480-1865 |

Data compiled from multiple preclinical studies.

Table 2: In Vivo Efficacy of Osimertinib in Xenograft Models

| Xenograft Model | EGFR Mutation Status | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| PC-9 | Exon 19 deletion | 25 | Sustained tumor regression |

| H1975 | L858R/T790M | 5 | Significant tumor growth inhibition |

| HCC827 | Exon 19 deletion | 2.5 | Significant tumor growth inhibition |

Data represents typical findings from preclinical xenograft studies.

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of osimertinib in NSCLC cell lines.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Anticancer Agent 193

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 193 (also known as AMG 193) is a potent and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, particularly in cancer cell lines with methylthioadenosine phosphorylase (MTAP) deletion. The methodologies described herein are fundamental for determining cell viability (IC50), target engagement (SDMA levels), and the mechanistic effects on the cell cycle.

Introduction

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a critical role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[4][5] In many cancers, PRMT5 is overexpressed and its activity is associated with poor prognosis. A significant subset of cancers, estimated at 10-15%, harbor a homozygous deletion of the MTAP gene. This genetic alteration leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA). This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to highly selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal cells. The downstream effects of PRMT5 inhibition by agent 193 include DNA damage, aberrant mRNA splicing, and G2/M cell cycle arrest, ultimately leading to apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described in vitro assays, illustrating the selective potency of this compound against MTAP-deleted cancer cells.

Table 1: Cell Viability (IC50) of this compound

| Cell Line | MTAP Status | IC50 (µM) |

| HCT116 | Wild-Type | > 4.0 |

| HCT116 | MTAP-deleted | 0.1 |

| Pancreatic Cancer PDX | MTAP-deleted | 0.15 |

| NSCLC Cell Line | MTAP-deleted | 0.2 |

| Glioblastoma Cell Line | MTAP-deleted | 0.12 |

Table 2: Inhibition of Symmetric Dimethylarginine (SDMA) Levels

| Cell Line | MTAP Status | Treatment | SDMA Inhibition IC50 (µM) |

| HCT116 | Wild-Type | Agent 193 | > 9.0 |

| HCT116 | MTAP-deleted | Agent 193 | 0.1 |

| Pancreatic Cancer PDX | MTAP-deleted | Agent 193 | 0.18 |

Table 3: Cell Cycle Analysis in MTAP-deleted Pancreatic Cancer Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |

| Vehicle Control (DMSO) | 55% | 25% | 20% | < 2% |

| Agent 193 (0.5 µM) | 20% | 10% | 65% | 5% |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

MTAP-wild-type and MTAP-deleted cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. The seeding density should be optimized for each cell line.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the desired concentrations of agent 193 to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubate the plate for 72 hours (or desired time point) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

Normalize the data to the vehicle-treated cells (representing 100% viability).

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.

-

Symmetric Dimethylarginine (SDMA) Western Blot Protocol

This protocol measures the levels of SDMA, a direct biomarker of PRMT5 activity.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against SDMA

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Sample Preparation:

-

Normalize all samples to the same protein concentration.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the SDMA band intensity to the corresponding loading control.

-

Compare the normalized SDMA levels across different treatment conditions.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells (sub-G1 peak).

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Culture and treat cells with this compound for 24-48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.

-

Fix the cells at 4°C for at least 2 hours (can be stored for longer).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to generate a DNA content histogram.

-

Gate the cell populations to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualization

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.

References

- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. PRMT5 function and targeting in cancer [cell-stress.com]

Application Notes and Protocols for Anticancer Agent AMG 193 in MTAP-deleted Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] This document provides detailed application notes and protocols for the utilization of AMG 193 in cancer cell lines harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[4][5] AMG 193 exhibits a novel mechanism of action, demonstrating synthetic lethality by preferentially binding to the MTA-PRMT5 complex, thus selectively inhibiting the growth of MTAP-deleted cancer cells while sparing normal tissues.

The inhibition of PRMT5 in MTAP-deleted cells by AMG 193 leads to a cascade of downstream effects, including the induction of DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing, ultimately resulting in tumor cell death. Preclinical studies, both in vitro and in vivo, have demonstrated robust anti-tumor activity of AMG 193 across a range of MTAP-deleted cancer models, including pancreatic, lung, and lymphoma.

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

In normal cells, MTAP metabolizes MTA, keeping its intracellular concentrations low. However, in cancer cells with MTAP gene deletion, MTA accumulates and acts as a partial inhibitor of PRMT5 by competing with the methyl donor S-adenosylmethionine (SAM). AMG 193 exploits this vulnerability by binding with high affinity to the MTA-bound PRMT5, forming a stable ternary complex. This cooperative binding mechanism leads to a potent and selective inhibition of PRMT5's methyltransferase activity in MTAP-deleted cells, resulting in synthetic lethality.

Data Presentation

Table 1: In Vitro Cell Viability of AMG 193 in Isogenic HCT116 Cell Lines

| Cell Line | MTAP Status | AMG 193 IC50 (µM) | Fold Selectivity (WT/MTAP-deleted) |

| HCT116 | Wild-Type | > 4 | ~40x |

| HCT116 | MTAP-deleted | 0.1 |

Data synthesized from publicly available preclinical data.

Table 2: In Vitro Symmetric Dimethylarginine (SDMA) Inhibition in Isogenic HCT116 Cell Lines

| Cell Line | MTAP Status | AMG 193 SDMA IC50 | Fold Selectivity (WT/MTAP-deleted) |

| HCT116 | Wild-Type | - | >100x |

| HCT116 | MTAP-deleted | - |

SDMA is a pharmacodynamic biomarker for PRMT5 activity. Specific IC50 values were not provided in the source, but high selectivity was noted.

Table 3: In Vivo Anti-Tumor Efficacy of AMG 193 in MTAP-deleted Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |

| BxPC-3 | Pancreatic | 100 mg/kg QD | 96 |

| U87MG | Glioblastoma | 100 mg/kg QD | 88 |

Data represents tumor growth inhibition (TGI) at the specified dose. QD: once daily.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AMG 193 in MTAP-deleted and wild-type cell lines.

Materials:

-

MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)

-

Complete cell culture medium

-

AMG 193 (dissolved in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2.

-

Prepare a serial dilution of AMG 193 in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted AMG 193 or vehicle control (medium with DMSO).

-

Incubate for 72-120 hours at 37°C, 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.

Western Blot for SDMA Levels

This protocol measures the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.

Materials:

-

Cell lysates from AMG 193-treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SDMA

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with varying concentrations of AMG 193 for 24-48 hours.

-

Lyse cells and quantify protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

Cell Cycle Analysis

This protocol assesses the effect of AMG 193 on cell cycle distribution.

Materials:

-

AMG 193-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with AMG 193 for 24-48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store cells at -20°C for at least 2 hours.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AMG 193 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

MTAP-deleted cancer cell line (e.g., BxPC-3)

-

Matrigel (optional)

-

AMG 193 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant 1-5 million cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer AMG 193 (e.g., 100 mg/kg) or vehicle control orally once daily.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Conclusion

AMG 193 represents a promising targeted therapy for the significant patient population with MTAP-deleted cancers. Its unique MTA-cooperative mechanism of action provides a clear rationale for its selectivity and potent anti-tumor activity. The protocols and data presented here offer a foundational guide for researchers to further investigate the preclinical and potential clinical applications of this novel anticancer agent.

References

- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. onclive.com [onclive.com]

- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]

Application Notes and Protocols: AMG 193 Xenograft Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 193 is a first-in-class, orally bioavailable, investigational small molecule that functions as a methylthioadenosine (MTA)-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This targeted therapy is designed to exploit a synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deletion, which occurs in approximately 10-15% of human cancers, leads to the accumulation of MTA. AMG 193 preferentially binds to the MTA-PRMT5 complex, selectively inhibiting its enzymatic activity in cancer cells while sparing normal tissues.[1] Preclinical studies utilizing xenograft models have been instrumental in demonstrating the potent and selective anti-tumor activity of AMG 193, both as a monotherapy and in combination with other anti-cancer agents.

These application notes provide a detailed overview of the experimental design for AMG 193 xenograft models, including protocols for cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), treatment administration, and endpoint analysis.

Signaling Pathway and Mechanism of Action

In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5. AMG 193 exploits this vulnerability by binding to the MTA-PRMT5 complex, leading to profound inhibition of PRMT5's methyltransferase activity. This results in a cascade of downstream effects, including aberrant RNA splicing, DNA damage, and cell cycle arrest at the G2/M phase, ultimately inducing apoptosis and tumor growth inhibition.

References

Application Notes: Protocol for Assessing AMG 193 Efficacy In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] This modification plays a key role in regulating essential cellular processes, including gene transcription, mRNA splicing, signal transduction, and DNA damage response.[1][4] Overexpression of PRMT5 is implicated in the progression of numerous cancers, such as lymphoma, breast, and lung cancer, often correlating with poor patient outcomes. This makes PRMT5 a compelling therapeutic target in oncology.

AMG 193 is a clinical-stage, orally bioavailable small molecule that inhibits PRMT5. It operates through a unique, highly selective mechanism known as MTA-cooperative inhibition. Approximately 10-15% of cancers have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to the accumulation of the metabolite methylthioadenosine (MTA) within the cancer cells. AMG 193 preferentially binds to the PRMT5 enzyme when it is already in a complex with MTA, leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while largely sparing healthy cells with normal MTAP function. This synthetic lethal approach provides a targeted strategy for a genetically defined patient population.

These application notes provide a comprehensive guide for researchers to evaluate the in vivo anti-tumor efficacy of AMG 193 using preclinical xenograft models.

PRMT5 Signaling and Mechanism of AMG 193 Action

PRMT5 exerts its oncogenic effects by methylating a diverse range of substrates. This leads to the epigenetic silencing of tumor suppressor genes (e.g., RB family), altered mRNA splicing of genes involved in cell cycle and RNA processing, and modulation of key growth factor signaling pathways like PI3K/Akt. AMG 193's MTA-cooperative inhibition blocks these downstream effects, leading to cell cycle arrest, DNA damage, and ultimately, apoptosis in MTAP-deleted cancer cells.

General Experimental Workflow

The evaluation of AMG 193's in vivo efficacy follows a structured workflow, from model selection and establishment to endpoint analysis. This ensures robust and reproducible data collection for assessing anti-tumor activity and target engagement.

Detailed Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the procedure for establishing a subcutaneous xenograft model using an MTAP-deleted human cancer cell line.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old, to prevent the rejection of human tumor cells. House animals in a specific-pathogen-free (SPF) facility.

-

Cell Line Selection: Culture an appropriate MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-null, H838 NSCLC). It is highly recommended to include an isogenic MTAP wild-type cell line (e.g., HCT116 MTAP-WT) as a control for selectivity.

-

Cell Preparation: Harvest cultured cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count to determine viability (should be >95%).

-

Implantation: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration for injection. Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse using a 27-gauge needle.

-

Tumor Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups with similar mean tumor volumes.

Protocol 2: In Vivo Efficacy and Pharmacodynamic (PD) Study

This protocol details the administration of AMG 193 and the monitoring of its effects.

-

Group Allocation:

-

Group 1 (Vehicle Control): Receives the vehicle solution only.

-

Group 2+ (AMG 193 Treatment): Receives AMG 193 at one or more dose levels.

-

-

Drug Formulation and Administration: Prepare AMG 193 in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer AMG 193 or vehicle daily via oral gavage (PO QD) for the duration of the study.

-

Efficacy Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Body weight loss is a key indicator of potential toxicity.

-

-

Endpoint Criteria: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:

-

% TGI = 100 x (1 - [ΔT / ΔC]) , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

-

Sample Collection: At the study endpoint, collect terminal blood samples (for plasma) and excise tumors. Flash-freeze samples in liquid nitrogen and store them at -80°C for subsequent pharmacodynamic analysis.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol is for confirming target engagement by measuring the inhibition of PRMT5's enzymatic activity.

-

Primary Biomarker: The level of Symmetric Dimethylarginine (SDMA) is a direct pharmacodynamic biomarker of PRMT5 activity. A reduction in SDMA levels indicates target engagement.

-

Tumor Lysate Preparation: Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the resulting lysates using a BCA assay.

-

SDMA Detection (ELISA or Western Blot):

-

Method: Use a validated ELISA kit or perform a Western blot to detect global SDMA or a specific methylated substrate like histone H4 symmetrically dimethylated at arginine 3 (H4R3me2s).

-

Western Blot Procedure: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane and incubate with a primary antibody against SDMA or H4R3me2s overnight at 4°C. c. Incubate with an HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate.

-

-

Analysis and Normalization: Quantify the band intensities. Normalize the SDMA or H4R3me2s signal to a loading control (e.g., total Histone H4 or GAPDH). Calculate the percentage of SDMA inhibition in the AMG 193-treated groups relative to the vehicle control group.

Quantitative Data Presentation

The following tables present representative data from preclinical studies, illustrating the expected outcomes of an in vivo efficacy assessment of AMG 193.

Table 1: In Vivo Efficacy of AMG 193 in an MTAP-deleted CDX Model Data are hypothetical but based on published preclinical results for AMG 193 in an HCT116 MTAP-deleted model.

| Model | Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |

| HCT116 MTAP-deleted | Vehicle | - | 1850 ± 210 | - | - |

| HCT116 MTAP-deleted | AMG 193 | 25 | 980 ± 150 | 51% | < 0.01 |

| HCT116 MTAP-deleted | AMG 193 | 50 | 450 ± 95 | 80% | < 0.001 |

| HCT116 MTAP-deleted | AMG 193 | 100 | 180 ± 50 | 95% | < 0.0001 |

| HCT116 MTAP-WT | AMG 193 | 100 | 1790 ± 230 | No significant inhibition | > 0.05 |

Table 2: Pharmacodynamic Biomarker Modulation by AMG 193 Data are hypothetical but based on published SDMA inhibition results.

| Model | Treatment Group | Dose (mg/kg) | Tissue | % SDMA Inhibition (relative to vehicle) ± SEM | p-value (vs. Vehicle) |

| HCT116 MTAP-deleted | AMG 193 | 25 | Tumor | 86 ± 4% | < 0.001 |

| HCT116 MTAP-deleted | AMG 193 | 50 | Tumor | 91 ± 3% | < 0.0001 |

| HCT116 MTAP-deleted | AMG 193 | 100 | Tumor | 93 ± 2% | < 0.0001 |

| HCT116 MTAP-deleted | AMG 193 | 100 | Blood | 73 ± 5% | < 0.001 |

| HCT116 MTAP-WT | AMG 193 | 100 | Tumor | 76 ± 6% | < 0.01 |

Data Interpretation Logic

The successful validation of AMG 193's efficacy relies on a clear logical connection between the drug's mechanism, its effect on biomarkers, and the ultimate anti-tumor response. The presence of an MTAP deletion is the predictive biomarker for sensitivity.

References

Application Notes and Protocols: Assessing Cell Viability in Response to Anticancer Agent 193 (AMG 193) Treatment

Audience: Researchers, scientists, and drug development professionals.

I. Introduction